molecular formula C15H17F3N2 B1314560 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile CAS No. 869643-10-7

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B1314560
CAS No.: 869643-10-7
M. Wt: 282.3 g/mol
InChI Key: FROZJVLDDDEYSX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 2-trifluoromethyl-benzonitrile with 2-ethyl-piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl and benzonitrile groups, which impart distinct chemical properties and reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2/c1-2-12-5-3-4-8-20(12)13-7-6-11(10-19)14(9-13)15(16,17)18/h6-7,9,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROZJVLDDDEYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470852
Record name 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869643-10-7
Record name 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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